Lipophilicity Advantage: LogP 2.803 for the 1-Acetyl Isomer vs. LogP 1.9 for the trans-3-Acetyl Isomer
The target compound tert-butyl N-(1-acetylcyclohexyl)carbamate exhibits a calculated LogP of 2.803, whereas the closely related regioisomer tert-butyl trans-3-acetylcyclohexylcarbamate (CAS 1222709-29-6) has a calculated XlogP of 1.9 . The 4-acetyl isomer tert-butyl N-(4-acetylcyclohexyl)carbamate (CAS 1374656-14-0) has a calculated LogP of 2.6589 . The 0.903 log unit difference between the 1-acetyl and trans-3-acetyl isomers corresponds to an approximately 8-fold higher octanol-water partition coefficient for the target compound, suggesting substantially greater lipophilicity and potentially enhanced passive membrane permeability. The target compound also outperforms the 4-acetyl isomer by 0.1441 log units (≈1.4-fold).
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP/XlogP) |
|---|---|
| Target Compound Data | LogP = 2.803 (Leyan database) |
| Comparator Or Baseline | tert-Butyl trans-3-acetylcyclohexylcarbamate: XlogP = 1.9 (Chem960 database); tert-Butyl N-(4-acetylcyclohexyl)carbamate: LogP = 2.6589 (Leyan database) |
| Quantified Difference | ΔLogP = +0.903 vs. 3-acetyl isomer (≈8× higher partition); ΔLogP = +0.1441 vs. 4-acetyl isomer (≈1.4× higher partition) |
| Conditions | Calculated values from vendor-annotated compound databases; 3-acetyl value reported as XlogP, others as LogP—same computational method not guaranteed |
Why This Matters
Higher lipophilicity directly influences membrane permeability, protein binding, and metabolic stability profiles in lead optimization, making the 1-acetyl isomer the preferred choice for series requiring enhanced logD characteristics.
